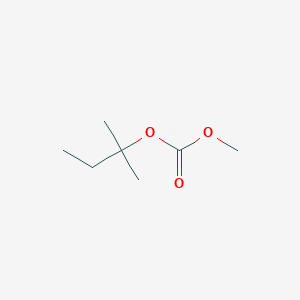
Methyl tert-pentyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tert-pentyl carbonate is an organic compound that belongs to the class of carbonates. It is a colorless liquid with a characteristic odor and is used in various industrial applications. The compound is known for its stability and low toxicity, making it a valuable solvent and reagent in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tert-pentyl carbonate can be synthesized through the transesterification of β-keto esters. This process involves the reaction of a β-keto ester with an alcohol, such as tert-pentyl alcohol, in the presence of a catalyst. The reaction typically occurs under mild conditions and can be carried out at room temperature. The transesterification process is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high yield. The process may include the use of catalysts such as metal oxides or enzymes to enhance the reaction rate and selectivity. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl tert-pentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonates and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, esters, and other carbonate derivatives. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Methyl tert-pentyl carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of esters and carbonates.
Biology: Employed in the preparation of biological samples and as a medium for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of methyl tert-pentyl carbonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can participate in nucleophilic acyl substitution reactions, where the carbonate group is replaced by other functional groups. This process often involves the formation of a tetrahedral intermediate, which then collapses to form the final product .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: Similar in structure but used primarily as a fuel additive.
Dimethyl carbonate: Another carbonate compound with similar reactivity but different applications.
Ethyl tert-butyl ether: Used as a solvent and fuel additive, similar in reactivity to methyl tert-pentyl carbonate.
Uniqueness
This compound is unique due to its stability and low toxicity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions also sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 2-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C7H14O3/c1-5-7(2,3)10-6(8)9-4/h5H2,1-4H3 |
InChI Key |
ACXCGORLDALIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















